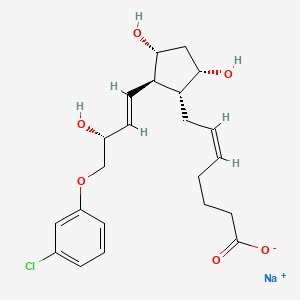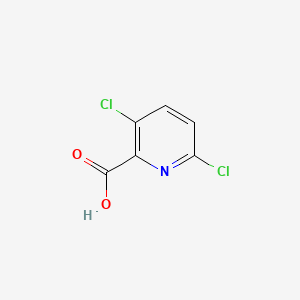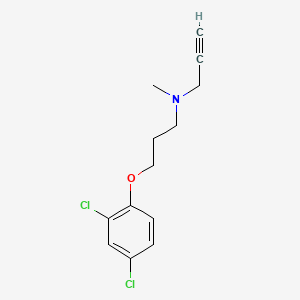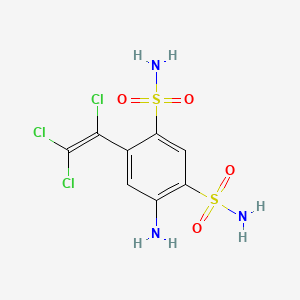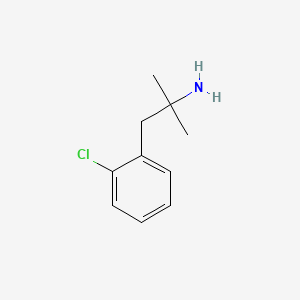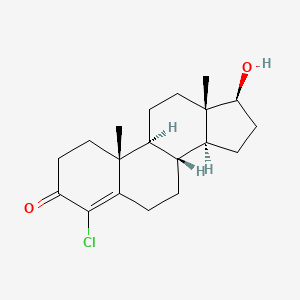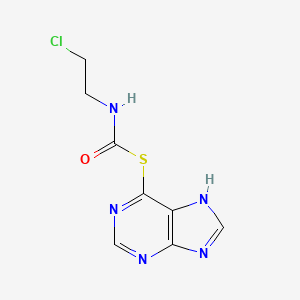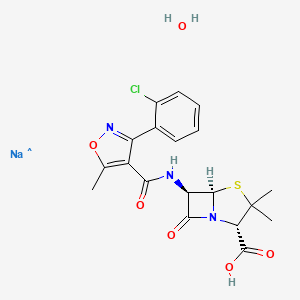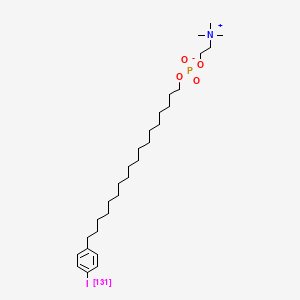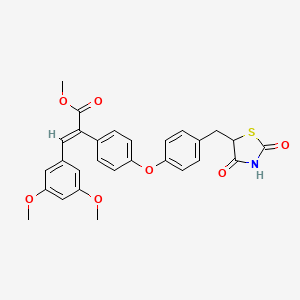
3,6-二氨基吖啶-9-腈
描述
科学研究应用
CTX1 具有多种科学研究应用,特别是在癌症生物学和治疗学领域。 研究表明,它可以诱导一组癌细胞凋亡或抑制其增殖,在循环人原发性白血病小鼠模型中,它作为单一药物表现出有希望的活性 。 此外,CTX1 用于研究 p53 活化的机制以及 HdmX 在癌症中的作用 .
作用机制
生化分析
Biochemical Properties
3,6-Diaminoacridine-9-carbonitrile plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD), a critical protein in cancer therapeutics . The interaction between 3,6-Diaminoacridine-9-carbonitrile and EGFR-TKD involves binding affinity and stability, which are essential for its potential use in cancer treatment. Additionally, 3,6-Diaminoacridine-9-carbonitrile exhibits bacteriostatic properties, making it effective against many Gram-positive bacteria .
Cellular Effects
The effects of 3,6-Diaminoacridine-9-carbonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,6-Diaminoacridine-9-carbonitrile has demonstrated efficacy against lung cancer cell lines, including A549, Hop-62, and H-1299 . It also impacts DNA intercalation, which can disrupt DNA synthesis and lead to mutations, thereby affecting cellular replication and function .
Molecular Mechanism
At the molecular level, 3,6-Diaminoacridine-9-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with biomolecules such as EGFR-TKD. This interaction involves a significant binding affinity, which challenges conventional lung cancer medications . Additionally, 3,6-Diaminoacridine-9-carbonitrile can intercalate into DNA, disrupting its helical structure and affecting gene expression . These molecular interactions are crucial for understanding the therapeutic potential of this compound.
Temporal Effects in Laboratory Settings
The temporal effects of 3,6-Diaminoacridine-9-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown remarkable stability in molecular dynamics simulations, indicating its potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of 3,6-Diaminoacridine-9-carbonitrile vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where its efficacy and toxicity are dose-dependent . At higher doses, 3,6-Diaminoacridine-9-carbonitrile can exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
3,6-Diaminoacridine-9-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. This compound’s role in metabolic pathways is critical for understanding its overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3,6-Diaminoacridine-9-carbonitrile within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, which are essential for its therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and effectiveness of 3,6-Diaminoacridine-9-carbonitrile in clinical settings.
Subcellular Localization
The subcellular localization of 3,6-Diaminoacridine-9-carbonitrile plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how 3,6-Diaminoacridine-9-carbonitrile exerts its effects at the cellular level and for developing targeted therapeutic strategies.
准备方法
合成路线和反应条件: CTX1 的合成涉及多个步骤,从核心结构的制备开始。 母液制备方法包括将 2 毫克药物溶解在 50 微升二甲基亚砜 (DMSO) 中,得到 40 毫克/毫升的母液浓度 。关于特定合成路线和反应条件的更多细节在文献中尚不可用。
工业生产方法: CTX1 的工业生产方法尚未得到很好的记录。鉴于其作为治疗剂的潜力,很可能正在开发可扩展的合成路线和纯化工艺,以确保高纯度和高产量。
化学反应分析
反应类型: CTX1 主要与靶蛋白 HdmX 发生结合反应。 在治疗环境中,它不会发生典型的化学反应,如氧化、还原或取代 .
常用试剂和条件: CTX1 制备中使用的主要试剂是二甲基亚砜 (DMSO),用于溶解该化合物以备后用 。其结合反应的条件包括细胞环境内的生理条件。
主要生成物: CTX1 与 HdmX 相互作用后形成的主要产物是抑制 p53-HdmX 复合物,导致 p53 的活化,进而诱导癌细胞凋亡或抑制增殖 .
相似化合物的比较
CTX1 在特异性靶向 HdmX 并克服其对 p53 的抑制方面是独特的 。 类似的化合物包括 Nutlin-3,它会破坏 Hdm2-p53 的相互作用,但在 HdmX 水平高的肿瘤中效果较差 。 其他相关化合物包括各种 p53 激活剂和 HdmX 抑制剂,但 CTX1 由于其特定的作用机制和有效的抗癌活性而脱颖而出 .
类似化合物列表:- Nutlin-3
- p53 激活剂
- HdmX 抑制剂
属性
IUPAC Name |
3,6-diaminoacridine-9-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-7-12-10-3-1-8(16)5-13(10)18-14-6-9(17)2-4-11(12)14/h1-6H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMGFEMNXBLDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


